1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one

Catalog No.
S13867848
CAS No.
244014-72-0
M.F
C17H19BO3
M. Wt
282.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphtha...

CAS Number

244014-72-0

Product Name

1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one

IUPAC Name

1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethanone

Molecular Formula

C17H19BO3

Molecular Weight

282.1 g/mol

InChI

InChI=1S/C17H19BO3/c1-12(19)13-6-4-8-15-14(13)7-5-9-16(15)18-20-10-17(2,3)11-21-18/h4-9H,10-11H2,1-3H3

InChI Key

NNMCLLQTHSOXMU-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)C

1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one is a complex organic compound that features a naphthalene moiety substituted with a 5,5-dimethyl-1,3,2-dioxaborinane group. The compound's chemical formula is C15H17BO2C_{15}H_{17}BO_2, and it has a molecular weight of approximately 240.11 g/mol. The structure includes a ketone functional group (ethanone) attached to the naphthalene ring, which contributes to its reactivity and potential applications in various fields.

Typical of both ketones and boron-containing compounds:

  • Nucleophilic Addition: The carbonyl group in the ethanone part can undergo nucleophilic addition reactions with various nucleophiles.
  • Boron Reactivity: The dioxaborinane moiety can engage in reactions typical of boron compounds, such as transmetalation or coordination with other metal centers.
  • Cross-Coupling Reactions: Due to the presence of the boron atom, the compound may be involved in cross-coupling reactions, which are significant in organic synthesis for forming carbon-carbon bonds.

Research on similar compounds suggests potential biological activities such as:

  • Antitumor Activity: Some dioxaborinane derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antioxidant Properties: Compounds containing naphthalene and boron structures may possess radical scavenging abilities, contributing to their antioxidant properties.
  • Enzyme Inhibition: Similar structures have been explored for their ability to inhibit specific enzymes, which could be relevant in drug development.

The synthesis of 1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one can be achieved through several methods:

  • Boronate Ester Formation: Starting from naphthalene derivatives and boronic acids, a boronate ester can be formed followed by subsequent reactions to introduce the ethanone group.
  • Friedel-Crafts Acylation: The naphthalene could be acylated using an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to introduce the ethanone moiety.
  • One-Pot Synthesis: Utilizing a combination of boron chemistry and acylation techniques in a one-pot reaction could streamline the synthesis process.

This compound has potential applications in various fields:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Materials Science: Due to its unique structure, it may be used in developing new materials with specific electronic or optical properties.
  • Pharmaceuticals: Its biological activity suggests potential as a lead compound in drug discovery.

Here are some structurally similar compounds along with their unique features:

Compound NameCAS NumberSimilarityUnique Features
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane22871-77-80.98Directly related structure with similar dioxaborinane framework.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane5123-13-70.95Substituted phenyl group instead of naphthalene; potential for different reactivity.
1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene5565-36-60.95Contains two dioxaborinane units linked by a benzene ring; could exhibit different physical properties.
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane380481-66-30.86Contains a para-tolyl substituent; may influence solubility and reactivity.

Each of these compounds shares structural similarities but varies in substituents and functional groups that influence their chemical behavior and potential applications.

Hydrogen Bond Acceptor Count

3

Exact Mass

282.1427246 g/mol

Monoisotopic Mass

282.1427246 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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